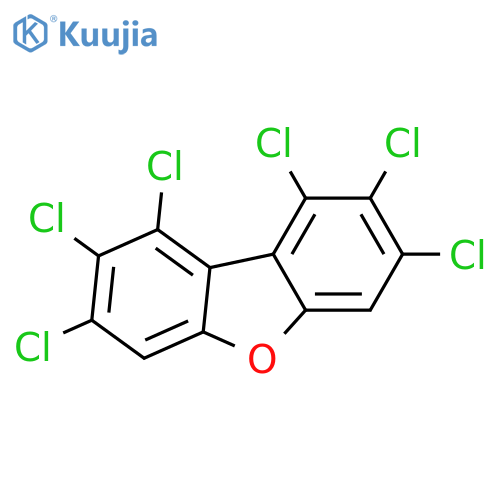Cas no 116843-04-0 (1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12)

116843-04-0 structure
商品名:1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12
CAS番号:116843-04-0
MF:C12H2Cl6O
メガワット:374.86
CID:5145729
1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12 化学的及び物理的性質
名前と識別子
-
- 1,2,3,7,8,9-HEXACHLORODIBENZOFURAN (13C12, 99%) 50 ug/ml in Nonane
- 1,?2,?3,?7,?8,?9-Hexachloro-dibenzofuran-?13C12
- 1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12
-
- インチ: 1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H
- InChIKey: PYUSJFJVDVSXIU-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(Cl)=C(Cl)C(Cl)=C2C2=C(Cl)C(Cl)=C(Cl)C=C12
1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H290892-10mg |
1,?2,?3,?7,?8,?9-Hexachloro-dibenzofuran-?13C12 |
116843-04-0 | 10mg |
$ 34125.00 | 2023-09-07 | ||
| TRC | H290892-1mg |
1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12 |
116843-04-0 | 1mg |
$ 190.00 | 2023-04-15 |
1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12 関連文献
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
116843-04-0 (1,\u200b2,\u200b3,\u200b7,\u200b8,\u200b9-Hexachloro-dibenzofuran-\u200b13C12) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 124-83-4((1R,3S)-Camphoric Acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
